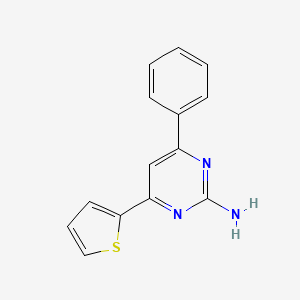

4-Propylbenzoic acid ethyl ester, 97%

Overview

Description

4-Propylbenzoic acid ethyl ester is an organic compound that is an ester derivative of 4-propylbenzoic acid . It is used in various applications including as a synthetic flavoring agent in foods due to its nutty odor and sweet fruity or nut-like taste . It also has antimicrobial properties and is used as a preservative in cosmetics .

Synthesis Analysis

4-Propylbenzoic acid ethyl ester can be synthesized by the transesterification of methyl benzoate with propanol . Another method of synthesis is through the Fischer esterification of benzoic acid with propanol .Molecular Structure Analysis

The molecular formula of 4-Propylbenzoic acid ethyl ester is C10H12O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da . The structure of the compound includes a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond .Chemical Reactions Analysis

Esters, including 4-Propylbenzoic acid ethyl ester, can undergo hydrolysis under acidic or basic conditions . The products formed from the hydrolysis of an ester can be identified based on the reagents used for the hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Propylbenzoic acid ethyl ester include a triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, and enthalpy of phase transition .Scientific Research Applications

4-PBE has a variety of scientific research applications. It is used as a solvent in the synthesis of organic compounds and as an intermediate in organic synthesis. It is also used as a reagent for organic reactions. In addition, 4-PBE has been studied for its potential applications in the field of medicine, such as in the treatment of certain types of cancer.

Mechanism of Action

Target of Action

As an ester, it may interact with various enzymes and proteins involved in ester metabolism .

Mode of Action

Esters, including 4-Propylbenzoic acid ethyl ester, can undergo hydrolysis to form carboxylic acids and alcohols under acidic or basic conditions . This process involves the cleavage of the ester bond, which is facilitated by the presence of a catalyst . The acid-catalyzed hydrolysis of ethyl benzoate, a similar compound, provides a good example of this process .

Biochemical Pathways

The biochemical pathways affected by 4-Propylbenzoic acid ethyl ester are likely related to ester metabolism. Ester hydrolysis is a key step in these pathways . The products of this hydrolysis, carboxylic acids and alcohols, can then enter various metabolic pathways depending on their specific structures .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that it may be well absorbed and distributed in the body, metabolized primarily via ester hydrolysis, and excreted in the urine .

Result of Action

The molecular and cellular effects of 4-Propylbenzoic acid ethyl ester’s action would largely depend on the specific targets it interacts with and the metabolic pathways it affects. The hydrolysis of the ester could potentially lead to changes in cellular pH, alterations in metabolic pathway flux, and other downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Propylbenzoic acid ethyl ester. Factors such as pH and temperature can affect the rate of ester hydrolysis . Additionally, the presence of specific enzymes and other biomolecules can influence the compound’s interactions with its targets .

Advantages and Limitations for Lab Experiments

4-PBE has several advantages for use in lab experiments. It is a relatively stable compound and is soluble in many organic solvents. In addition, it is relatively inexpensive and easy to obtain. However, it is not soluble in water and can be toxic if inhaled or ingested.

Future Directions

There are several potential future directions for 4-PBE research. These include further studies into its mechanism of action and biochemical and physiological effects, as well as studies into its potential applications in the field of medicine. In addition, further research could be conducted into the synthesis and purification of 4-PBE, as well as into its potential uses as a solvent and reagent in organic synthesis.

Synthesis Methods

4-PBE can be synthesized in several different ways. One method involves the reaction of 4-propylbenzoic acid with ethyl alcohol in the presence of an acidic catalyst, such as sulfuric acid. This reaction produces 4-PBE and water as byproducts. Another method involves the reaction of 4-propylbenzoic acid with ethyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces 4-PBE and sodium bromide as byproducts.

Biochemical Analysis

Biochemical Properties

4-Propylbenzoic acid ethyl ester, like other esters, plays a role in biochemical reactions. It can be synthesized by the transesterification of methyl benzoate with propanol

Cellular Effects

It has been suggested that similar compounds may have antimicrobial properties and could be used as a preservative in cosmetics . It’s also used as a synthetic flavoring agent in foods due to its nutty odor and sweet fruity or nut-like taste .

Molecular Mechanism

This reaction is reversible and is a key step in many biochemical processes .

Subcellular Localization

Due to its lipophilic nature, it’s likely that it can be found in various compartments within the cell .

properties

IUPAC Name |

ethyl 4-propylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBLKCJHUXWDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509370 | |

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81423-83-8 | |

| Record name | Ethyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)